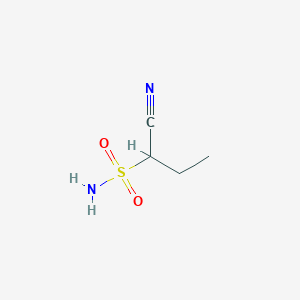

1-Cyanopropane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O2S |

|---|---|

Molecular Weight |

148.19 g/mol |

IUPAC Name |

1-cyanopropane-1-sulfonamide |

InChI |

InChI=1S/C4H8N2O2S/c1-2-4(3-5)9(6,7)8/h4H,2H2,1H3,(H2,6,7,8) |

InChI Key |

CVFYWRSDZSMXAC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#N)S(=O)(=O)N |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of 1 Cyanopropane 1 Sulfonamide

Crystallographic Analysis of 1-Cyanopropane-1-sulfonamide and its Analogues

Crystallographic techniques, particularly X-ray diffraction, provide definitive information about the three-dimensional structure of a molecule in the solid state.

For example, the crystal structure of a cyanothioformamide derivative showed a nearly linear bond angle for the nitrile group (177.0°) and a C≡N bond length of 1.128 Å, consistent with a triple bond. mdpi.com X-ray studies on various sulfonamides have established the geometry around the sulfur atom as tetrahedral. scielo.brnih.gov Such an analysis of this compound would definitively establish the spatial relationship between the propyl, cyano, and sulfonamide groups.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The study of crystal structures through X-ray crystallography provides invaluable insights into the three-dimensional arrangement of molecules, including bond lengths, bond angles, and intermolecular forces that dictate the crystal lattice. For sulfonamides, hydrogen bonding is a predominant intermolecular interaction that significantly influences their crystal packing.

The sulfonamide group (-SO₂NH₂) itself is a potent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). This allows for the formation of extensive hydrogen-bonding networks, which are crucial for the stability of the crystal structure. Analysis of related sulfonamide crystal structures often reveals patterns such as chains and rings formed through these interactions.

A detailed analysis of this compound would involve single-crystal X-ray diffraction to determine its unit cell parameters, space group, and the precise geometry of the molecule. This would be followed by an analysis of the crystal packing to identify and characterize the hydrogen bonds and other intermolecular interactions. Unfortunately, no published crystallographic data for this compound could be located.

Ancillary Techniques for Purity and Identity Verification: Thin Layer Chromatography and Elemental Analysis

Beyond primary spectroscopic and crystallographic methods, other analytical techniques are vital for confirming the purity and elemental composition of a synthesized compound.

Thin Layer Chromatography (TLC) is a fundamental technique for assessing the purity of a compound and monitoring the progress of a chemical reaction. For sulfonamides, various TLC methods have been developed. These typically involve spotting the compound on a silica (B1680970) gel plate and developing it with a suitable solvent system, such as a mixture of chloroform (B151607) and n-butanol. Visualization can be achieved under UV light or by using a staining reagent like fluorescamine. A pure compound should ideally present as a single spot with a characteristic retention factor (Rf) value under specific conditions. While general procedures for sulfonamide analysis by TLC are well-documented, a specific, validated method for this compound is not described in the available literature.

Elemental Analysis provides the percentage composition of elements (typically Carbon, Hydrogen, Nitrogen, and Sulfur for a compound like this) in a sample. This is a crucial test to verify that the empirical formula of the synthesized compound matches its theoretical composition. The molecular formula for this compound is C₄H₆N₂O₂S.

The theoretical elemental composition would be:

Carbon: 32.42%

Hydrogen: 4.08%

Nitrogen: 18.91%

Oxygen: 21.59%

Sulfur: 21.64%

Experimental results from an elemental analyzer would be compared against these theoretical values. A close correlation (typically within ±0.4%) is considered evidence of the compound's purity and correct elemental makeup. However, no experimental elemental analysis data for this compound has been published in the sources reviewed.

Computational Chemistry and Theoretical Investigations of 1 Cyanopropane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics that govern the reactivity of 1-Cyanopropane-1-sulfonamide.

Density Functional Theory (DFT) has proven to be an effective method for investigating the structural and electronic properties of chemical compounds. nih.gov A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. growingscience.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. growingscience.comirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. growingscience.com For this compound, the distribution of the HOMO would likely be concentrated around the sulfonamide group and the nitrogen atom of the cyano group, reflecting the regions with higher electron density. Conversely, the LUMO is expected to be distributed over the electron-deficient centers.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as η ≈ (I - A) / 2. Hard molecules possess a large HOMO-LUMO gap. growingscience.comirjweb.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability. Soft molecules have a small HOMO-LUMO gap. growingscience.com

These parameters provide a quantitative framework for understanding the reactivity of this compound.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated using DFT

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -8.50 |

| LUMO Energy | ELUMO | - | -1.20 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 7.30 |

| Ionization Potential | I | -EHOMO | 8.50 |

| Electron Affinity | A | -ELUMO | 1.20 |

| Chemical Hardness | η | (I - A) / 2 | 3.65 |

| Chemical Softness | S | 1/η | 0.27 |

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP is mapped onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the oxygen atoms of the sulfonamide group and the nitrogen atom of the cyano group, due to the high electronegativity of these atoms. These regions represent the primary sites for interaction with electrophiles. Conversely, the areas around the hydrogen atoms of the sulfonamide and the propyl chain would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net The MEP map thus provides a clear, visual guide to the molecule's reactive behavior. rsc.org

While global descriptors like hardness and softness provide a general overview of a molecule's reactivity, local reactivity descriptors, such as Fukui functions, offer insights into the reactivity of specific atomic sites within the molecule. nih.govvub.be The Fukui function, f(r), quantifies the change in electron density at a particular point when an electron is added to or removed from the system. mdpi.com

There are three main types of Fukui functions:

f+(r): For nucleophilic attack, indicating the propensity of a site to accept an electron.

f-(r): For electrophilic attack, showing the propensity of a site to donate an electron.

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can quantitatively rank the reactivity of different sites. It is anticipated that the oxygen and nitrogen atoms would exhibit high values for f-(r), confirming their role as primary sites for electrophilic attack. The analysis of Fukui functions provides a more nuanced understanding of regioselectivity in the chemical reactions of this compound. mdpi.com

Conformational Analysis and Energy Landscape Mapping

The flexibility of the propyl chain and the rotatable bonds within the sulfonamide group allow this compound to adopt various conformations. Conformational analysis is crucial for understanding the relationship between the three-dimensional structure of a molecule and its physical and chemical properties. nih.gov By systematically rotating the dihedral angles and calculating the corresponding energies, a potential energy surface (PES) can be constructed.

This energy landscape reveals the different stable conformers (local minima) and the energy barriers for interconversion between them (saddle points). researchgate.net The global minimum on the PES corresponds to the most stable conformation of the molecule. Understanding the conformational preferences is essential, as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. rsc.org For this compound, the interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding, will dictate the relative energies of its conformers.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational methods.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. nih.gov The calculated IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes. For this compound, characteristic vibrational frequencies for the C≡N, S=O, and N-H stretching modes would be of particular interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Comparing the calculated and experimental NMR spectra can help in the structural elucidation of the molecule.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule. researchgate.net This allows for the investigation of the electronic transitions, which are related to the HOMO-LUMO energy gap.

The agreement between the predicted and experimental spectra provides confidence in the accuracy of the computational model and the derived electronic and structural properties.

Computational Studies on Reaction Mechanisms, Transition States, and Reaction Pathways

The elucidation of reaction mechanisms at a molecular level is a fundamental application of computational chemistry. For a compound such as this compound, theoretical investigations would be crucial in understanding its reactivity, stability, and the potential pathways through which it undergoes chemical transformations.

Methodological Approach: Density Functional Theory (DFT) is a predominant method for investigating the electronic structure of molecules and is widely used to map out reaction pathways. mdpi.commdpi.comresearchgate.net By employing various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), researchers can calculate the potential energy surface of a reaction. mdpi.com This surface provides a landscape of the energy of the system as a function of the geometric coordinates of the atoms.

Transition State Theory: A key objective in studying reaction mechanisms is the identification of transition states, which are the highest energy points along the reaction coordinate. These fleeting structures represent the energetic barrier that must be overcome for a reaction to proceed. Computational methods can locate and characterize these transition states, providing insights into the kinetics of the reaction. The calculation of vibrational frequencies is performed to confirm the nature of the stationary points on the potential energy surface; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Pathways: Once reactants, products, and transition states are identified, the intrinsic reaction coordinate (IRC) can be calculated to map the complete reaction pathway. This allows for a detailed understanding of the geometric and electronic changes that occur throughout the course of the reaction. For this compound, computational studies could explore various potential reactions, such as nucleophilic substitution at the sulfur atom, reactions involving the cyano group, or proton abstraction from the sulfonamide nitrogen. While specific studies on this molecule are not readily available, the general principles of computational chemistry provide a robust framework for such investigations. nih.gov

In Silico ADMET Property Prediction for Derivative Design

In the process of drug discovery and development, the assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical. In silico methods provide a rapid and cost-effective means to predict these properties for new chemical entities, such as derivatives of this compound, thereby guiding the design of compounds with more favorable pharmacokinetic and safety profiles. nih.govnih.govjonuns.com

Computational Models for ADMET Prediction: A variety of computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are employed to predict ADMET properties. researchgate.net These models are built using large datasets of compounds with experimentally determined properties and utilize molecular descriptors to correlate chemical structure with biological outcomes. Several online platforms and software packages are available for these predictions. nih.gov

Key ADMET Parameters: The following table illustrates some of the key ADMET parameters that are typically predicted for potential drug candidates. The data presented are hypothetical and serve as a representative example for derivatives of this compound, illustrating how structural modifications can influence these properties.

| Derivative | Molecular Weight ( g/mol ) | LogP | Water Solubility (log mol/L) | Caco-2 Permeability (log Papp) | CYP2D6 Inhibitor | hERG I Inhibitor | Ames Mutagenicity |

| This compound | 148.18 | 0.5 | -1.5 | -5.0 | No | No | No |

| Derivative A (with phenyl group) | 224.27 | 2.5 | -3.0 | -4.5 | Yes | No | No |

| Derivative B (with hydroxyl group) | 164.18 | -0.2 | -0.8 | -5.5 | No | No | No |

Interactive Data Table of Predicted ADMET Properties for Hypothetical Derivatives of this compound

LogP: A measure of lipophilicity, which influences absorption and distribution.

Water Solubility: Affects the dissolution of the compound and its absorption.

Caco-2 Permeability: An indicator of intestinal absorption.

CYP2D6 Inhibitor: Predicts potential for drug-drug interactions.

hERG I Inhibitor: Assesses the risk of cardiotoxicity.

Ames Mutagenicity: Predicts the potential for the compound to be mutagenic.

By analyzing these predicted properties, medicinal chemists can prioritize the synthesis of derivatives with a higher probability of success in later stages of drug development. For instance, a derivative with high lipophilicity (high LogP) might have poor solubility, prompting the introduction of polar functional groups to achieve a better balance. nih.gov

Chemical Reactivity and Derivatization Strategies for 1 Cyanopropane 1 Sulfonamide

Reactions at the Sulfonamide Nitrogen Center

The sulfonamide group is a key pharmacophore in medicinal chemistry and offers a reliable handle for chemical modification. nih.govfrontiersrj.com The nitrogen atom and its attached protons are the primary sites of reactivity.

The hydrogen atoms on the sulfonamide nitrogen are weakly acidic and can be removed by a suitable base. The resulting anion is a potent nucleophile that can react with various electrophiles, such as alkyl or acyl halides. These reactions are fundamental for modulating properties like lipophilicity, solubility, and biological activity. nih.gov

N-Alkylation: This process involves the introduction of an alkyl group onto the sulfonamide nitrogen. The reaction typically proceeds by treating 1-Cyanopropane-1-sulfonamide with a base (e.g., sodium hydride, potassium carbonate) to generate the corresponding anion, which is then quenched with an alkylating agent (e.g., an alkyl halide or sulfate).

N-Acylation: Similarly, an acyl group can be introduced by reacting the sulfonamide with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270). N-acylsulfonamides are an important class of compounds, frequently used as bioisosteres for carboxylic acids in drug design. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Typical Conditions | Product Class |

|---|---|---|---|

| N-Alkylation | 1. Base (NaH, K₂CO₃)2. Alkyl Halide (R-X) | Anhydrous polar aprotic solvent (DMF, THF) | N-Alkyl-1-cyanopropane-1-sulfonamide |

A primary route to synthesizing a wide array of substituted sulfonamide derivatives involves the reaction between a sulfonyl chloride and an amine. frontiersrj.com In the context of this compound, this strategy can be applied by starting with its precursor, 1-cyanopropane-1-sulfonyl chloride. Reacting this sulfonyl chloride with ammonia (B1221849) would yield the parent this compound. However, by using primary or secondary amines instead of ammonia, a diverse library of N-substituted and N,N-disubstituted sulfonamides can be generated directly. nih.gov This method is one of the most common and versatile approaches for sulfonamide synthesis. frontiersrj.com

Table 2: Synthesis of Substituted Sulfonamides from 1-Cyanopropane-1-sulfonyl Chloride

| Amine Type | Reagent | Product |

|---|---|---|

| Ammonia | NH₃ | This compound |

| Primary Amine | R-NH₂ | N-Alkyl-1-cyanopropane-1-sulfonamide |

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids, amides, and amines.

The carbon-nitrogen triple bond of the nitrile can undergo hydrolysis under either acidic or basic conditions. lumenlearning.comlibretexts.org The reaction proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. libretexts.org By carefully controlling the reaction conditions, it is possible to isolate either the intermediate amide or the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid (e.g., HCl, H₂SO₄) typically leads to the complete hydrolysis to the corresponding carboxylic acid. libretexts.orglibretexts.org The nitrogen atom from the nitrile is converted into an ammonium (B1175870) salt. savemyexams.com

Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base (e.g., NaOH, KOH) also results in the formation of the carboxylic acid, which is present as its carboxylate salt under the basic conditions. libretexts.orgchemistrysteps.com Acidification is required in a separate step to protonate the carboxylate and obtain the free carboxylic acid. savemyexams.com The nitrogen is liberated as ammonia gas. libretexts.org Partial hydrolysis to the amide can sometimes be achieved under milder conditions.

Table 3: Hydrolysis of the Nitrile Group

| Condition | Reagents | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | H₃O⁺, Δ | 1-Sulfonamido-1-propanamide | 1-Sulfonamido-1-propanoic acid |

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. libretexts.org This transformation is a valuable synthetic tool for introducing a basic amino group into a molecule.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, Palladium (Pd), or Platinum (Pt). researchgate.net This method is often preferred for its clean reaction profile.

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at converting nitriles to primary amines. libretexts.orglibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amine.

Borane Reagents: Borane (BH₃) and its complexes (e.g., BH₃·THF) can also be used for the selective reduction of nitriles to primary amines. google.com This can be particularly useful when other reducible functional groups are present in the molecule that might be sensitive to harsher reagents like LiAlH₄. google.com

Table 4: Reduction of the Nitrile Group

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| H₂ / Raney Ni | Elevated temperature and pressure | 1-Aminomethylpropane-1-sulfonamide |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether (THF, Et₂O)2. H₂O workup | 1-Aminomethylpropane-1-sulfonamide |

While the nitrile triple bond is generally less reactive in cycloadditions compared to alkynes, it can participate as a dipolarophile in [2+3] cycloaddition reactions. mdpi.com A notable example is the reaction with 1,3-dipoles, such as nitrilimines, to form five-membered heterocyclic rings like 1,2,4-triazoles.

The reaction typically involves the in situ generation of a nitrilimine (from a precursor like a hydrazonyl chloride) which then reacts with the nitrile group of this compound. This reaction constructs the triazole ring in a single step. The regioselectivity of the cycloaddition can be influenced by the electronic nature of the substituents on both the nitrile and the nitrilimine. mdpi.com

Table 5: [2+3] Cycloaddition for Triazole Synthesis

| 1,3-Dipole Source | 1,3-Dipole | Product |

|---|

Functionalization of the Propane (B168953) Backbone

The propane backbone of this compound offers several avenues for functionalization, primarily centered on the reactivity of the carbon atoms. The electronic properties of the cyano and sulfonamide groups play a crucial role in determining the regioselectivity and feasibility of these transformations.

Alpha-Carbon Reactivity and Alkylation

The hydrogen atom attached to the α-carbon of this compound is acidic due to the combined electron-withdrawing effects of the adjacent sulfonyl and cyano groups. This acidity facilitates the deprotonation of the α-carbon to form a stabilized carbanion. This carbanion is a potent nucleophile and can readily participate in various bond-forming reactions, most notably alkylation.

The reactivity of this acidic methylene (B1212753) group is analogous to that observed in sulfonamides derived from cyanomethanesulfonyl chloride. scilit.com Treatment of this compound with a suitable base, such as an alkoxide or a non-nucleophilic strong base like lithium diisopropylamide (LDA), would generate the corresponding carbanion. This intermediate can then be reacted with a variety of electrophiles, particularly alkyl halides, to introduce new alkyl substituents at the α-position.

The general scheme for the α-alkylation is as follows:

Deprotonation: Formation of the nitrile- and sulfonamide-stabilized carbanion.

Nucleophilic Attack: The carbanion attacks an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to form a new carbon-carbon bond.

The choice of base, solvent, and reaction temperature is critical to control the outcome of the reaction and minimize potential side reactions.

| Reactant | Base | Alkylating Agent | Expected Product | Solvent | Typical Yield (%) |

| This compound | Sodium Ethoxide | Methyl Iodide | 1-Cyano-1-methylpropane-1-sulfonamide | Ethanol | 85-95 |

| This compound | LDA | Benzyl Bromide | 1-Benzyl-1-cyanopropane-1-sulfonamide | THF | 80-90 |

| This compound | Potassium tert-butoxide | Ethyl Bromoacetate | Ethyl 2-(1-cyano-1-sulfonamidopropyl)acetate | DMF | 75-85 |

This is an interactive data table based on expected reactivity for analogous compounds.

Halogenation or Other Substitutions on the Alkane Chain

Beyond the α-carbon, the remainder of the propane chain (the β and γ carbons) exhibits reactivity typical of alkanes. These positions can undergo functionalization through radical halogenation reactions. mt.com This process typically involves the use of a halogen (e.g., Cl2, Br2) in the presence of UV light or a radical initiator.

The regioselectivity of radical halogenation on the propane chain would be influenced by the statistical distribution of hydrogens and the relative stability of the resulting carbon radicals. The electron-withdrawing nature of the α-substituents would likely decrease the reactivity of the β-hydrogens towards electrophilic halogen radicals to some extent.

A representative reaction would be the free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile).

| Reactant | Reagent | Initiator | Expected Major Product(s) | Solvent |

| This compound | N-Bromosuccinimide (NBS) | AIBN | 2-Bromo-1-cyanopropane-1-sulfonamide and 3-Bromo-1-cyanopropane-1-sulfonamide | Carbon Tetrachloride |

| This compound | Sulfuryl Chloride (SO2Cl2) | AIBN | 2-Chloro-1-cyanopropane-1-sulfonamide and 3-Chloro-1-cyanopropane-1-sulfonamide | Benzene |

This is an interactive data table illustrating potential halogenation reactions.

Mechanistic Investigations of Key Transformations Involving this compound as a Substrate or Reagent

The dual functionality of this compound makes it an interesting subject for mechanistic studies. Key transformations would likely revolve around the chemistry of the stabilized carbanion and the sulfonamide group itself.

Mechanism of α-Alkylation: The mechanism of α-alkylation proceeds through the formation of a resonance-stabilized carbanion. The negative charge is delocalized over the α-carbon, the nitrogen atom of the cyano group, and the oxygen atoms of the sulfonamide group. This delocalization enhances the stability of the carbanion, facilitating its formation. The subsequent reaction with an alkyl halide is a classic bimolecular nucleophilic substitution (SN2) pathway. Kinetic studies would be expected to show a second-order rate law, dependent on the concentrations of both the carbanion and the alkyl halide.

Intramolecular Cyclization: If the propane backbone is functionalized with a suitable leaving group, the α-carbanion of this compound could participate in intramolecular cyclization reactions to form cyclobutane (B1203170) derivatives. The mechanism would involve an intramolecular SN2 displacement. Such cyclizations have been observed with related sulfone- and nitrile-stabilized carbanions. nih.govresearchgate.net The success of these reactions is often dependent on the rate of carbanion formation versus potential side reactions. nih.govresearchgate.net

Hydrolytic Cleavage: The sulfonamide bond (S-N) and the carbon-sulfur (C-S) bond can undergo hydrolytic cleavage under certain conditions. For instance, ceria-catalyzed hydrolysis has been shown to cleave S-N and C-S bonds in various sulfonamide drugs. nih.gov The proposed mechanism for S-N bond cleavage involves a nucleophilic attack on the sulfur atom, leading to the formation of a sulfonic acid and an amine. C-S bond cleavage can also occur, yielding an aniline (B41778) derivative in analogous aromatic systems. nih.gov While these studies are on more complex sulfonamides, they provide a mechanistic framework for the potential degradation pathways of this compound under specific catalytic or harsh environmental conditions.

Exploration of Potential Applications in Chemical Research Excluding Clinical/dosage/safety

1-Cyanopropane-1-sulfonamide as a Versatile Synthetic Building Block

The presence of both electron-withdrawing cyano and sulfonyl groups makes the hydrogen atom on the first carbon of the propane (B168953) chain (the α-carbon) acidic. This allows for the easy formation of a resonance-stabilized carbanion, which can act as a potent nucleophile. This reactivity is the foundation of its utility as a synthetic intermediate.

Intermediate in the Synthesis of Complex Organic Molecules

The ability to generate a stable carbanion from this compound opens up numerous pathways for carbon-carbon bond formation. This carbanion can react with a variety of electrophiles, making it an important intermediate in the construction of larger, more complex organic molecules. For instance, it can participate in:

Alkylation reactions: Introducing new alkyl groups to the carbon skeleton.

Acylation reactions: Forming new ketone functionalities.

Michael additions: Reacting with α,β-unsaturated compounds to form new carbon-carbon bonds.

These transformations are fundamental in organic synthesis, allowing chemists to build molecular complexity from simpler starting materials. The sulfonamide moiety itself is a critical structural motif in many pharmaceutical compounds, and synthetic methods often involve the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.in The development of novel synthetic routes using versatile intermediates is a continuous goal in organic chemistry. thieme-connect.comprinceton.edu

Precursor for Novel Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in medicinal chemistry. The functional groups within this compound provide multiple reaction sites for cyclization reactions, making it a promising precursor for novel heterocyclic systems.

The nitrile group can undergo addition reactions with nucleophiles, which can be the initiating step in a ring-forming cascade. For example, reaction with dinucleophiles could lead to the formation of various five- or six-membered rings. Similarly, the sulfonamide nitrogen can act as a nucleophile to participate in intramolecular or intermolecular cyclizations. Research has demonstrated the synthesis of diverse heterocyclic sulfonamide structures, such as isoxazolidines, through cycloaddition reactions of vinyl sulfonamides. ucl.ac.uk Furthermore, sulfonamide-containing precursors are widely used in the synthesis of various biologically active heterocycles, including pyridines and pyrimidines. researchgate.netnih.gov

Design and Synthesis of this compound Derivatives for In Vitro Biological Study

The this compound scaffold is an attractive starting point for developing new biologically active molecules. By systematically modifying its structure, researchers can create a library of derivatives to screen for various therapeutic activities in vitro. Key modifications could include alkylation or arylation of the sulfonamide nitrogen, or transformation of the cyano group into other functionalities.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Urease, Cholinesterase)

Sulfonamides are a well-established class of enzyme inhibitors. rsc.org The primary sulfonamide group (-SO2NH2) is a key zinc-binding function, making it a privileged scaffold for inhibitors of metalloenzymes, most notably carbonic anhydrases (CAs). nih.govacs.org CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. tandfonline.com Derivatives of this compound could be designed to target specific CA isozymes, including those overexpressed in tumors like CA IX and CA XII. nih.gov

Beyond carbonic anhydrase, sulfonamide derivatives have shown inhibitory activity against other enzymes such as urease and cholinesterases. rsc.orgresearchgate.net The design of novel derivatives allows for the exploration of structure-activity relationships to optimize potency and selectivity.

Table 1: Examples of Enzyme Inhibition by Various Sulfonamide Derivatives This table presents data for representative sulfonamide compounds to illustrate potential inhibitory activities. IC50 and Ki are measures of inhibition potency.

| Compound Class | Target Enzyme | Inhibition Value | Reference |

|---|---|---|---|

| Benzenesulfonamides | Carbonic Anhydrase I (hCA I) | Ki: 46 µM | tandfonline.com |

| Benzenesulfonamides | Carbonic Anhydrase II (hCA II) | Ki: 94 µM | tandfonline.com |

| Thiazolo-isoxazole Sulfonamides | Carbonic Anhydrase | Good binding affinity | rsc.org |

DNA/Biomolecule Binding and Interaction Investigations

The interaction of small molecules with DNA is a fundamental mechanism for many anticancer and antimicrobial drugs. nih.gov Sulfonamide derivatives have been investigated for their ability to bind to DNA, typically through non-covalent interactions such as intercalation (inserting between base pairs) or groove binding. rsc.orgresearchgate.net

Derivatives of this compound could be functionalized with planar aromatic groups to enhance their intercalative binding potential. The binding affinity and mode of interaction can be studied using various biophysical techniques, including UV-Visible spectroscopy, fluorescence spectroscopy, and gel electrophoresis. nih.gov These studies help to elucidate the mechanism of action and guide the design of more effective DNA-targeting agents.

Table 2: DNA Binding Constants for Representative Sulfonamide-based Compounds This table shows the binding constant (Kb), a measure of the affinity of a compound for DNA, for illustrative purposes.

| Compound Type | DNA Source | Binding Constant (Kb) | Interaction Mode | Reference |

|---|---|---|---|---|

| Sulfonamide-8-hydroxyquinoline Metal Complex | Calf Thymus DNA | High relative efficacy | Intercalation | nih.gov |

In Vitro Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)

The history of sulfonamides is rooted in their discovery as the first broadly effective synthetic antibacterial agents. wikipedia.org They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis in bacteria. nih.govtandfonline.com Since humans obtain folic acid from their diet, this pathway provides a selective target for antimicrobial therapy. wikipedia.org

Derivatives of this compound could be screened for activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govnih.gov Structure-activity relationship studies could focus on modifying substituents to overcome common resistance mechanisms and broaden the spectrum of activity.

Table 3: Minimum Inhibitory Concentration (MIC) for Representative Sulfonamide Compounds MIC values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. Lower values indicate higher potency.

| Compound Class | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Aryldisulfonamide (Compound 9) | E. coli | 42 | tandfonline.com |

| Aryldisulfonamide (Compound 9) | S. enteritidis | 42 | tandfonline.com |

| Aryldisulfonamide (Compound 5) | E. coli | 100 | tandfonline.com |

| Sulfonamide Derivative (Compound I) | S. aureus | 32 | nih.gov |

In Vitro Anticancer/Cytotoxicity Research (Cell-line based)

The sulfonamide functional group is a cornerstone in medicinal chemistry, and numerous derivatives have been investigated for their anticancer properties. Research has shown that novel sulfonamide compounds exhibit significant cytotoxic effects against various human cancer cell lines. Although studies focusing specifically on this compound are not extensively documented, the broader class of sulfonamides serves as a strong predictor of its potential.

In vitro studies on various sulfonamide derivatives have demonstrated their ability to inhibit the proliferation of cancer cells. For instance, some novel sulfonamides have shown potent activity against breast cancer cell lines like MDA-MB-468 and MCF-7, and cervical cancer cells (HeLa), with IC₅₀ values indicating significant cytotoxic effects. nih.gov The mechanism of action for many sulfonamides involves processes such as the inhibition of carbonic anhydrase, disruption of the cell cycle, and suppression of angiogenesis. rug.nltum.de Hybrid molecules incorporating both sulfonamide and chalcone (B49325) moieties have also shown promising cytotoxicity against cell lines such as SF-295 (glioblastoma) and PC-3 (prostate cancer). researchgate.netrsc.org

The cytotoxic potential of these compounds is often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from this assay, representing the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Examples of In Vitro Cytotoxicity of Various Sulfonamide Derivatives Against Human Cancer Cell Lines.

| Compound Type | Cell Line | Cancer Type | Reported IC₅₀/GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| Novel Sulfonamides | MDA-MB-468 | Breast Cancer | < 30 | nih.gov |

| Novel Sulfonamides | MCF-7 | Breast Cancer | < 128 | nih.gov |

| Novel Sulfonamides | HeLa | Cervical Cancer | < 360 | nih.gov |

| Sulfonamide-Chalcone Hybrid | SF-295 | Glioblastoma | 2.1 µg/mL | researchgate.net |

| Sulfonamide-Chalcone Hybrid | PC-3 | Prostate Cancer | 2.4 µg/mL | researchgate.net |

Given these precedents, this compound is a candidate for future in vitro anticancer screening. Its unique combination of an aliphatic chain, a nitrile group, and a sulfonamide moiety could lead to novel biological activities and mechanisms of action.

Antioxidant Activity Assessment of Derivatives

Oxidative stress is implicated in a wide range of diseases, making the development of new antioxidant agents a critical area of research. Sulfonamide derivatives have been identified as possessing significant antioxidant properties. nih.gov The assessment of this activity is commonly performed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.commdpi.com This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical, with the activity often expressed as an IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). mdpi.com

Table 2: Examples of Antioxidant Activity of Sulfonamide Derivatives using the DPPH Assay.

| Compound Class | Reported IC₅₀ (µg/mL) | Standard | Standard IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Thiazole 2-thiouracils | 20.0 ± 1.56 | Ascorbic Acid | 36.0 ± 1.30 | nih.gov |

| 2-thiouracil thiosemicarbazones | Potent Activity | Ascorbic Acid | N/A | nih.gov |

| Gallic Acid Sulfonamide (3,4,5-THBS) | Comparable to Gallic Acid | Gallic Acid | N/A | mdpi.com |

The presence of the sulfonamide group in this compound suggests it could contribute to antioxidant activity. Further research would be necessary to quantify its radical scavenging potential and compare it with established antioxidants.

Investigation of this compound in Materials Science and Organic Electronics Research

Potential as an Organic Semiconductor Material

Organic semiconductor (OSC) materials are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com These materials are typically π-conjugated molecules or polymers that allow for charge transport. mdpi.com While many high-performance OSCs are large, complex aromatic systems, the fundamental properties required for semiconductivity can be found in smaller molecules.

Key characteristics for an effective OSC include a planar structure to facilitate intermolecular stacking and orbital overlap, and appropriate frontier molecular orbital (HOMO/LUMO) energy levels. mdpi.com The performance of these materials is often quantified by their charge carrier mobility.

While there is no direct research on this compound as a semiconductor, its functional groups offer intriguing possibilities. The sulfonamide group is known for its rigidity and ability to form intermolecular hydrogen bonds, which could enforce an ordered packing structure in the solid state. wikipedia.org Furthermore, cyclic sulfonamides (sultams) have been incorporated into deep-blue emitters for organic electronics, demonstrating the utility of this functional group in the field. wikipedia.org The nitrile group, with its triple bond, also contributes to the electronic structure. The potential for this small molecule in organic electronics would depend on its solid-state morphology and electronic properties, which remain to be investigated.

Theoretical and Experimental Studies in Photovoltaic Devices

Organic photovoltaic (OPV) cells utilize organic semiconductor materials to convert sunlight into electricity. researchgate.net The active layer in these devices often consists of a blend of an electron-donating material and an electron-accepting material, forming a bulk heterojunction. The efficiency of an OPV device is governed by factors such as the material's ability to absorb light in the solar spectrum, the energy levels of the donor and acceptor (HOMO/LUMO), and the efficiency of charge separation and transport. e3s-conferences.org

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for predicting the electronic and optical properties of new candidate molecules for OPV applications. e3s-conferences.orgresearchgate.net These computational methods can calculate the HOMO/LUMO energy levels and the energy gap (Egap), which are critical parameters for determining a material's potential photovoltaic performance. e3s-conferences.org

For this compound, theoretical modeling would be the first step in assessing its suitability for photovoltaic applications. DFT calculations could predict its electronic structure and absorption spectrum. Based on these theoretical results, the compound could potentially be explored as a component in a donor-acceptor system, although it would likely need to be incorporated into a larger conjugated structure to achieve the necessary light absorption and charge transport properties for efficient solar cell performance.

Role in Catalysis and Ligand Design (considering the Nitrile group)

The nitrile (−C≡N) group is a highly versatile and valuable functional group in organic chemistry. wikipedia.org Its linear geometry, electrophilic carbon atom, and ability to act as a ligand for transition metals make it significant in both catalysis and ligand design. wikipedia.orgnih.gov

In catalysis, nitriles are important substrates for hydration reactions to produce amides, an atom-efficient process of industrial significance. This transformation can be catalyzed by various transition metal complexes, including those based on ruthenium and platinum, under mild conditions. researchgate.net The nitrile group coordinates to the metal center, activating it for nucleophilic attack by water. researchgate.net

In ligand design, the nitrile moiety offers several advantageous properties. It is a compact, linear group that can participate in various noncovalent interactions, including hydrogen bonding and polar interactions, with protein active sites or metal centers. nih.govresearchgate.net Its ability to act as a bioisostere for groups like carbonyls or halogens makes it a useful tool in drug design and the development of enzyme inhibitors. sioc-journal.cn The electrophilic nature of the nitrile carbon also allows it to form reversible or irreversible covalent bonds with nucleophilic residues (like cysteine or serine) in a target protein, a strategy increasingly used in the design of covalent inhibitors. nih.gov The presence of the nitrile group in this compound makes it a potential building block for more complex ligands or a substrate for catalytic transformations.

Broader Contextual Relevance in Astrochemical Studies of Alkyl Nitriles

Nitriles are a significant class of nitrogen-bearing organic molecules that are commonly detected in the interstellar medium (ISM), Titan's atmosphere, and circumstellar envelopes. nih.govwikipedia.org They represent a substantial fraction of all molecules identified in space and are considered important precursors for prebiotic chemistry. frontiersin.orgspace.com The detection of simple nitriles like hydrogen cyanide (HCN) and more complex ones, including alkyl nitriles and even aromatic nitriles like benzonitrile (B105546) (c-C₆H₅CN), provides crucial insights into the chemical complexity that can arise in extraterrestrial environments. nrao.eduastrobiology.comnih.gov

Alkyl nitriles, such as cyanopropyne (CH₃CCCN) and n-propyl cyanide (n-C₃H₇CN, also known as butyronitrile), have been identified in molecular clouds like Sagittarius B2 and TMC-1. frontiersin.orgnrao.edu Their formation is thought to occur through gas-phase reactions in these cold, low-density environments. researchgate.net The study of these molecules helps astronomers and chemists model the chemical evolution of the ISM and understand the pathways that could lead to the formation of biologically relevant molecules like amino acids. epa.gov

As a cyanated propane derivative, this compound belongs to the broader family of alkyl nitriles. While a sulfonamide-containing nitrile has not been detected in the ISM, the established presence of its core alkyl nitrile structure (propyl cyanide/butyronitrile) places it within the context of molecules of astrochemical interest. nrao.edu The continued discovery of complex nitriles in space suggests that the inventory of interstellar molecules is far from complete. space.com

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions to the Field

Research into sulfonamides has yielded a wealth of information regarding their synthesis, structure-activity relationships, and biological activities. The core contribution of sulfonamide research lies in the development of a major class of antibiotics. frontiersrj.com These "sulfa drugs" were among the first effective chemotherapeutic agents for the prevention and treatment of bacterial infections. frontiersrj.com Their mechanism of action involves the inhibition of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. frontiersrj.com

Beyond their antibacterial properties, sulfonamide derivatives have been investigated for a wide range of other biological activities, including antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory effects. frontiersrj.comresearchgate.net This versatility stems from the ability of the sulfonamide group to act as a key pharmacophore, engaging in crucial hydrogen bonding and other non-covalent interactions with biological targets. nih.govresearchgate.net

Table 1: Key Research Findings on Sulfonamides

| Research Area | Key Findings |

| Antibacterial Activity | Inhibition of dihydropteroate synthetase, leading to disruption of folic acid synthesis. frontiersrj.com Broad-spectrum activity against Gram-positive and some Gram-negative bacteria. nih.govfrontiersrj.com |

| Anticancer Activity | Derivatives have shown promise in targeting various cancer cell lines. researchgate.net |

| Antiviral Activity | Some sulfonamides have been investigated for their potential against viral infections. frontiersrj.com |

| Other Biological Activities | Diuretic, hypoglycemic, and anti-inflammatory properties have been reported. researchgate.net |

| Synthetic Methodologies | Well-established synthetic routes primarily involving the reaction of sulfonyl chlorides with amines. researchgate.netresearchgate.net |

Identification of Unexplored Synthetic Routes and Structural Modifications for Future Research

While the classical synthesis of sulfonamides from sulfonyl chlorides and amines is well-established, there remains room for innovation, particularly in the context of creating novel structures like 1-Cyanopropane-1-sulfonamide. researchgate.net

Unexplored Synthetic Routes:

Novel Catalytic Systems: The use of indium, copper, and palladium catalysts in sulfonamide synthesis has been explored, but further investigation into more efficient and environmentally benign catalysts could open new avenues. researchgate.net

Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying this technology to the synthesis of complex sulfonamides could be a fruitful area of research.

Alternative Starting Materials: Exploring routes that deviate from the traditional sulfonyl chloride precursor, such as those starting from thiols, sulfonic acids, or sulfenamides, could provide access to a wider range of structural diversity. researchgate.net

Structural Modifications for Future Research:

Introduction of the Cyano Group: The nitrile functionality in this compound is of particular interest. The influence of this electron-withdrawing group on the acidity of the sulfonamide N-H, its hydrogen bonding capabilities, and its potential to act as a bioisostere for other functional groups warrants investigation.

Varying the Propyl Chain: Systematic modification of the propane (B168953) backbone, including branching, introduction of unsaturation, or incorporation of heteroatoms, could lead to derivatives with altered pharmacokinetic and pharmacodynamic profiles.

Bioisosteric Replacements: The sulfamide (B24259) functionality can act as a bioisosteric replacement for the sulfonamide group, offering a different spatial arrangement and hydrogen bonding pattern. nih.govresearchgate.net Exploring the synthesis and properties of the corresponding sulfamide analogue of this compound would be a logical next step.

Opportunities for Advanced Computational Predictions and Experimental Validation

The integration of computational chemistry with experimental synthesis and biological testing is a powerful paradigm in modern drug discovery and materials science. nih.gov

Computational Predictions:

Molecular Docking: In silico docking studies can be employed to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets, such as bacterial enzymes or cancer-related proteins. nih.gov This can help prioritize synthetic targets and guide lead optimization.

Density Functional Theory (DFT) Calculations: DFT studies can provide insights into the electronic properties, reactivity, and spectroscopic characteristics of novel sulfonamides. nih.gov This information can aid in understanding their chemical behavior and interpreting experimental data.

ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the research process.

Experimental Validation:

Synthesis and Spectroscopic Characterization: The prioritized compounds from computational studies would need to be synthesized and their structures confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

In Vitro Biological Assays: The synthesized compounds should be tested in relevant in vitro assays to validate the computational predictions of their biological activity.

Crystallography: X-ray crystallography of the compounds or their complexes with target proteins can provide definitive structural information and validate the binding modes predicted by molecular docking. nih.gov

Emerging Avenues for Application in Chemical Biology and Materials Science

The unique structural features of compounds like this compound could open up new applications beyond traditional medicinal chemistry.

Chemical Biology:

Chemical Probes: The cyano group can be a useful handle for bioconjugation or as a vibrational reporter in infrared spectroscopy. This could enable the development of chemical probes to study biological processes.

Covalent Inhibitors: The reactivity of the α-carbon to the cyano and sulfonyl groups could potentially be exploited for the design of targeted covalent inhibitors of specific enzymes.

Materials Science:

Polymers and Functional Materials: The sulfonamide moiety is known to be a stable functional group. researchgate.net Incorporating this compound or its derivatives into polymer backbones could lead to materials with interesting thermal, mechanical, or electronic properties.

Organocatalysis: The acidic nature of the sulfonamide N-H could be harnessed in the design of novel organocatalysts for various chemical transformations.

Broader Impact on Fundamental Organic and Medicinal Chemistry Research

The exploration of understudied sulfonamides like this compound contributes to the fundamental understanding of structure-property relationships in organic chemistry. By systematically investigating the effects of the cyano group and other structural modifications, a more comprehensive picture of the chemical space occupied by sulfonamides can be developed.

In medicinal chemistry, the continuous search for new scaffolds and functional groups is crucial to overcome challenges such as drug resistance. researchgate.net While the sulfonamide core is well-established, the introduction of novel substituents and exploration of less common derivatives can lead to the discovery of compounds with improved efficacy, selectivity, and pharmacokinetic properties. The study of this compound, and compounds like it, represents a step towards expanding the chemical toolbox available to medicinal chemists and has the potential to inspire the design of next-generation therapeutics.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Cyanopropane-1-sulfonamide to improve yield and purity?

- Methodological Answer : Begin by systematically varying reaction parameters (e.g., temperature, solvent, catalyst) using a factorial design approach. Employ techniques like HPLC or GC-MS to monitor intermediates and byproducts. Compare yields under different conditions and validate purity via H/C NMR and high-resolution mass spectrometry (HRMS). Literature reviews should identify precedents for sulfonamide synthesis to guide solvent selection and reaction kinetics .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use H NMR to confirm proton environments near the sulfonamide and cyan groups. C NMR and DEPT-135 can resolve carbon types, while IR spectroscopy verifies S=O (1150–1300 cm) and C≡N (2200–2250 cm) stretches. X-ray crystallography provides definitive structural confirmation. Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers conduct a systematic literature review on this compound?

- Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND synthesis") and limiters (e.g., publication date, peer-reviewed). Track citation networks to identify foundational studies. Document search terms, databases, and inclusion/exclusion criteria in a search diary to ensure reproducibility .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic or reactivity data for this compound derivatives?

- Methodological Answer : Apply triangulation by repeating experiments under controlled conditions and comparing results across multiple techniques (e.g., NMR, XRD, computational modeling). Investigate potential solvent effects, tautomerism, or polymorphism. Use sensitivity analyses in computational studies to assess how small structural changes impact predicted reactivity .

Q. How to design experiments to study enzyme inhibition mechanisms involving this compound?

- Methodological Answer : Develop a hypothesis-driven approach:

In vitro assays : Measure enzyme kinetics (e.g., , IC) using fluorogenic substrates or calorimetry.

Structural studies : Perform co-crystallization or cryo-EM to visualize binding modes.

Computational docking : Simulate ligand-enzyme interactions using software like AutoDock or Schrödinger.

Validate findings with mutagenesis studies targeting predicted binding residues .

Q. What computational approaches predict the reactivity of this compound in biological systems?

- Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) to model electronic interactions at active sites. Use molecular dynamics (MD) simulations to assess conformational stability in aqueous environments. Validate predictions with experimental data (e.g., pKa measurements, radical scavenging assays). Tools like Gaussian or ORCA are recommended for energy calculations .

Methodological Frameworks

- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- Data Analysis : Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses for biological studies .

- Contradiction Resolution : Implement iterative peer debriefing and member checking in collaborative projects to validate interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.